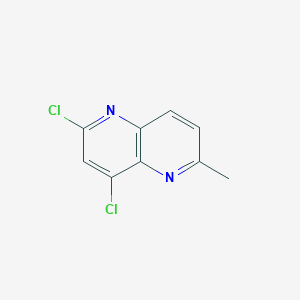
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction or oxidation followed by cyclization of intermediates. Acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes are also employed in the synthesis of tetrahydroquinolines .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using domino reactions. These reactions enable the efficient conversion of simple starting materials into complex products through multiple transformations in a single operation, enhancing yield and reducing waste .
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyclopropyl and carboxamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and catalysts for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor for bioactive compounds. Additionally, it is used in the development of agrochemicals and other industrial products .
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide include other tetrahydroquinoline derivatives such as 1,2,3,4-tetrahydroisoquinoline and its analogs. These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other tetrahydroquinoline derivatives and may contribute to its specific applications and effects .
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(15-9-6-7-9)11-3-1-5-12-10(11)4-2-8-14-12/h1,3,5,9,14H,2,4,6-8H2,(H,15,16) |
Clave InChI |
ACYHGXQQLLABPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=C2NC1)C(=O)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


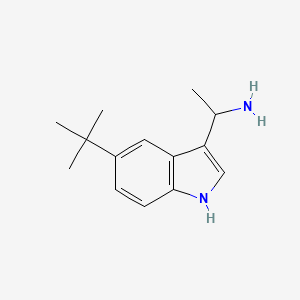
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)
![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)
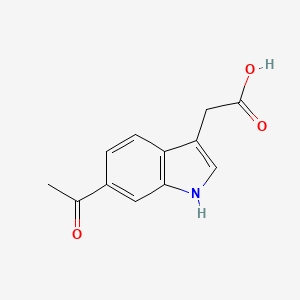
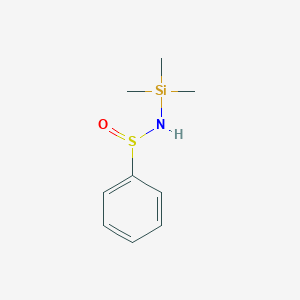
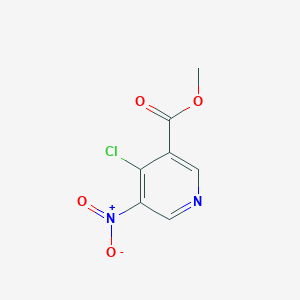
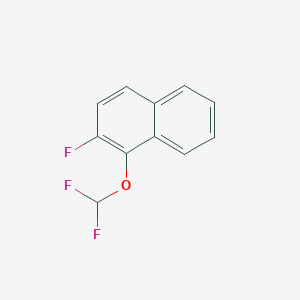
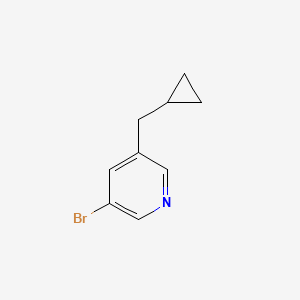



![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)
